Computed Lipophilicity Comparison: 1-(3-Bromo-5-methylbenzyl)pyrrolidine vs. Mono-Substituted Analogs
The concurrent presence of bromo and methyl groups results in a computed XLogP3-AA value of 3.3 for 1-(3-bromo-5-methylbenzyl)pyrrolidine, placing it between the more lipophilic 1-(3-bromobenzyl)pyrrolidine (XLogP3 = 3.5) and the less lipophilic 1-(3-methylbenzyl)pyrrolidine (XLogP3-AA = 2.6) [1][2]. This intermediate lipophilicity is often desirable for optimizing blood-brain barrier penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 1-(3-Bromobenzyl)pyrrolidine (XLogP3 = 3.5); 1-(3-Methylbenzyl)pyrrolidine (XLogP3-AA = 2.6) |
| Quantified Difference | ΔXLogP = -0.2 vs. bromo-only analog; ΔXLogP = +0.7 vs. methyl-only analog |
| Conditions | Computed by XLogP3/XLogP3-AA algorithm, PubChem 2025 release |
Why This Matters
In CNS-targeted drug discovery, a logP range of 2–4 is broadly considered favorable for passive BBB permeation; the target compound's value of 3.3 sits centrally within this window, whereas its analogs skew toward the edges.
- [1] PubChem. (2025). 1-(3-Bromobenzyl)pyrrolidine (XLogP3 = 3.5). CID 16494768. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-(3-Methylbenzyl)pyrrolidine (XLogP3-AA = 2.6). CID 20261655. National Center for Biotechnology Information. View Source
